Ethyl 2-amino-4-fluoro-5-hydroxybenzoate
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Overview
Description
Ethyl 2-amino-4-fluoro-5-hydroxybenzoate is an organic compound with the molecular formula C9H10FNO3. It is a derivative of benzoic acid, characterized by the presence of amino, fluoro, and hydroxy functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-fluoro-5-hydroxybenzoate typically involves the esterification of 2-amino-4-fluoro-5-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-fluoro-5-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-4-fluoro-5-oxobenzoate.
Reduction: Formation of 2-amino-4-fluoro-5-hydroxybenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-4-fluoro-5-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-fluoro-5-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, fluoro, and hydroxy groups allows it to form hydrogen bonds and other interactions with biological macromolecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-fluoro-2-hydroxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-amino-4,6-dimethylpyrimidine 2-hydroxybenzoate: Contains a pyrimidine ring instead of a benzene ring.
Fluoroimidazoles: Compounds with a fluoro group and an imidazole ring.
Uniqueness
Ethyl 2-amino-4-fluoro-5-hydroxybenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and hydroxy groups on the benzene ring allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H10FNO3 |
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Molecular Weight |
199.18 g/mol |
IUPAC Name |
ethyl 2-amino-4-fluoro-5-hydroxybenzoate |
InChI |
InChI=1S/C9H10FNO3/c1-2-14-9(13)5-3-8(12)6(10)4-7(5)11/h3-4,12H,2,11H2,1H3 |
InChI Key |
NXPLYORORPCJMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1N)F)O |
Origin of Product |
United States |
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